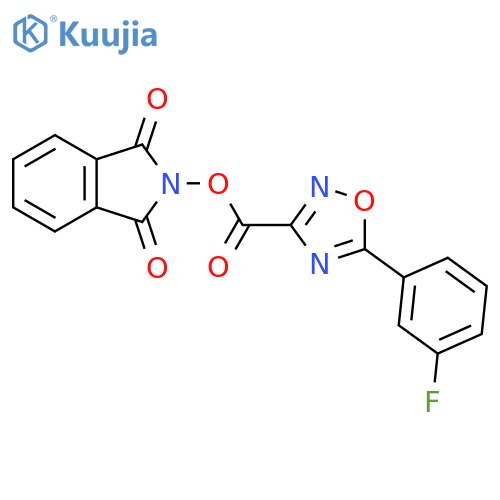Cas no 2248399-38-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate)
1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-2-イル 5-(3-フルオロフェニル)-1,2,4-オキサジアゾール-3-カルボキシレートは、高度に機能化された有機化合物であり、医薬品中間体や材料科学分野での応用が期待されます。
特徴として、1,2,4-オキサジアゾール骨格とフルオロフェニル基の組み合わせにより、生体活性や分子認識特性の向上が可能です。イソインドリン-1,3-ジオン部位は電子受容性を示し、光電気材料や触媒設計への適性を有します。
フッ素原子の導入により代謝安定性が改善され、医薬品開発におけるリード化合物としての潜在性を有しています。また、結晶性や熱安定性に優れるため、精密合成や品質管理が容易な点も利点です。

2248399-38-2 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate
- EN300-6519700
- 2248399-38-2
-
- インチ: 1S/C17H8FN3O5/c18-10-5-3-4-9(8-10)14-19-13(20-25-14)17(24)26-21-15(22)11-6-1-2-7-12(11)16(21)23/h1-8H
- InChIKey: CEFDFIDKOAJJAN-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1)C1=NC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=NO1
計算された属性
- せいみつぶんしりょう: 353.04479853g/mol
- どういたいしつりょう: 353.04479853g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 579
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 103Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6519700-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate |
2248399-38-2 | 95.0% | 1.0g |
$0.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate 関連文献
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
2248399-38-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate) 関連製品
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
